molecular formula C15H13NO4 B3040475 methyl 2-(4-nitrophenyl)-2-phenylacetate CAS No. 207500-10-5

methyl 2-(4-nitrophenyl)-2-phenylacetate

Cat. No.: B3040475
CAS No.: 207500-10-5
M. Wt: 271.27 g/mol
InChI Key: JMRXEYLTVZUDJR-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-phenylacetate is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-nitrophenyl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-15(17)14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)16(18)19/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXEYLTVZUDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways to Methyl 2-(4-nitrophenyl)-2-phenylacetate and Related Structures

The foundational methods for synthesizing this compound and its analogs rely on classical organic reactions. These techniques are well-documented and provide reliable routes to the target compound and similar structures.

Esterification Reactions for Methyl Phenylacetates

Esterification is a direct and widely used method for producing esters from carboxylic acids and alcohols. jocpr.com In the context of methyl phenylacetates, this typically involves the reaction of a substituted phenylacetic acid with methanol (B129727) in the presence of an acid catalyst.

A common example is the Fischer esterification, a condensation reaction between a carboxylic acid and an alcohol. jocpr.com This equilibrium-driven process is often facilitated by a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15. jocpr.com The reaction of 2-(4-nitrophenyl)-2-phenylacetic acid with methanol, for instance, would yield the desired this compound. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is often used, which can also serve as the solvent.

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Reactant 1Reactant 2CatalystProduct
2-(4-nitrophenyl)-2-phenylacetic acidMethanolAcid Catalyst (e.g., H₂SO₄)This compound
Phenylacetic acidp-CresolMetal cation exchanged montmorillonite (B579905) nanoclaysp-Cresyl phenyl acetate (B1210297) nih.gov

Nucleophilic Substitution Approaches Utilizing Halogenated Precursors

For the synthesis of this compound, a plausible nucleophilic substitution pathway would involve the reaction of a salt of 2-(4-nitrophenyl)-2-phenylacetic acid with a methyl halide, such as methyl iodide or methyl bromide. The carboxylate anion acts as the nucleophile, displacing the halide ion from the methyl group in an SN2 reaction.

Another variation involves the use of acyl halides. The 2-(4-nitrophenyl)-2-phenylacetic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride can then react readily with methanol, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct, to form the methyl ester.

Kinetic studies of nucleophilic substitution reactions involving substituted phenyl benzoates have shown that the reaction mechanism can be influenced by the nature of the nucleophile and the substituents on the aromatic rings. researchgate.net For instance, reactions with anionic nucleophiles often proceed through an addition-elimination mechanism where the formation of a tetrahedral intermediate is the rate-determining step. researchgate.net

SubstrateNucleophileProduct
2-(4-nitrophenyl)-2-phenylacetyl chlorideMethanolThis compound
Sodium 2-(4-nitrophenyl)-2-phenylacetateMethyl IodideThis compound

Transesterification Processes for Ester Formation

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com While not a direct synthesis from the carboxylic acid, it is a valuable method for converting one ester into another. For example, if an ethyl ester of 2-(4-nitrophenyl)-2-phenylacetic acid were available, it could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of a catalyst.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic acyl substitution, where an alkoxide ion (e.g., methoxide) attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a new alkoxide. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol corresponding to the desired ester group is used in large excess to shift the equilibrium. masterorganicchemistry.com

Various catalysts, including scandium(III) triflate (Sc(OTf)₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), have been shown to be effective for transesterification reactions under mild conditions. organic-chemistry.org

Starting EsterAlcoholCatalystProduct Ester
Ethyl 2-(4-nitrophenyl)-2-phenylacetateMethanolAcid or BaseThis compound

Advanced Synthetic Strategies for Complex Derivatives

Beyond the established methods, advanced synthetic strategies are employed to create more complex derivatives and to achieve synthesis under milder and more efficient conditions. Catalytic routes, in particular, have gained significant attention.

Catalytic Synthesis Routes

Catalysis offers numerous advantages in organic synthesis, including increased reaction rates, higher selectivity, and the use of milder reaction conditions. Both metal-based and organocatalytic systems have been developed for ester synthesis.

Brønsted acid catalysis plays a crucial role in many esterification and transesterification reactions, as discussed previously. nih.gov The proton donated by the Brønsted acid activates the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by an alcohol. nih.gov

In the context of more advanced transformations, Brønsted acids can catalyze insertion reactions. For instance, the acylation of furan (B31954) derivatives with carboxylic acids can be catalyzed by Brønsted acids. researchgate.net While not a direct synthesis of the title compound, this illustrates the broader applicability of Brønsted acid catalysis in C-C bond formation followed by transformations that could lead to complex phenylacetate (B1230308) derivatives. The mechanism generally involves the protonation of the substrate, followed by nucleophilic attack and subsequent rearrangement or elimination steps. The efficiency of such catalytic systems is often dependent on the acidity and the steric environment of the catalyst.

Functional Group Interconversions and Additions on the Core Scaffold

The nitro group of this compound is a versatile functional handle that can be readily reduced to an amino group, yielding methyl 2-(4-aminophenyl)-2-phenylacetate. This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. rsc.orgorganic-chemistry.org

Catalytic hydrogenation is a common and efficient method for this reduction. rsc.org The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. rsc.org This method is generally clean and provides high yields of the corresponding amine. Alternative catalysts, such as Raney nickel, can also be used. organic-chemistry.org

For substrates that are sensitive to catalytic hydrogenation, other reduction methods are available. These include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. rsc.org These methods are often milder and can tolerate a wider range of functional groups.

Table 2: Comparison of Reagents for Nitro Group Reduction

Reagent/CatalystConditionsAdvantagesDisadvantages
H₂, Pd/C H₂ gas, Methanol, Room Temp.High yield, clean reactionMay reduce other functional groups
Fe, Acetic Acid RefluxMild, tolerates many functional groupsStoichiometric amounts of metal required
SnCl₂·2H₂O Ethanol, RefluxMild, good for aromatic nitro groupsTin waste products
Sodium Dithionite (B78146) Water/EthanolMild, aqueous conditionsCan sometimes lead to over-reduction

The alpha-carbon of the phenylacetate moiety is susceptible to functionalization, allowing for the introduction of new chemical entities. A key transformation is the oxidation of the alpha-carbon to a carbonyl group, yielding the corresponding α-keto ester, methyl 2-oxo-2-phenyl-2-(4-nitrophenyl)acetate. This transformation can be achieved using various oxidizing agents.

A practical method for this oxidation involves the use of a copper catalyst, such as copper(I) iodide or copper(II) oxide, in the presence of an oxidant like aqueous tert-butyl hydroperoxide (TBHP). wikipedia.org This reaction is often carried out under neat conditions or in a minimal amount of solvent. wikipedia.org The presence of a ligand, such as pyridine, can sometimes enhance the reaction rate and selectivity. wikipedia.org This method is advantageous due to the use of an inexpensive and environmentally benign oxidant. wikipedia.org

Table 3: Typical Conditions for Alpha-Carbon Oxidation

ParameterCondition
Catalyst CuO or CuI
Oxidant Aqueous tert-butyl hydroperoxide (TBHP)
Solvent Minimal or no solvent
Temperature Reflux
Additives Pyridine (optional)

Formation of Heterocyclic Systems Incorporating Phenylacetate Moieties

The core structure of this compound can serve as a building block for the synthesis of more complex heterocyclic systems, such as dihydrofuran derivatives. A plausible, though multi-step, synthetic route could involve the initial functionalization of the phenylacetate to introduce a reactive handle suitable for cyclization.

One hypothetical approach would begin with the alpha-hydroxylation of the ester, followed by a Williamson ether synthesis with an allyl halide to introduce an allyloxy group at the alpha-position. The resulting intermediate could then undergo a Claisen rearrangement to afford an ortho-allyl phenol (B47542) derivative. Subsequent intramolecular cyclization, potentially acid-catalyzed, could then lead to the formation of a dihydrofuran ring fused to the phenyl group. This sequence would result in a highly functionalized and structurally complex molecule derived from the original phenylacetate scaffold.

The synthesis of pyranooxazolone and pyrrole (B145914) derivatives from this compound can be envisioned through pathways involving skeletal rearrangements. A potential strategy for accessing a rearranged scaffold suitable for heterocycle formation is the Favorskii rearrangement. researchgate.netddugu.ac.in

This would first require the conversion of the alpha-carbon to a ketone, as described in section 2.2.2.2, followed by alpha-halogenation to yield an α-halo ketone. Treatment of this intermediate with a suitable base, such as sodium methoxide (B1231860), could then initiate a Favorskii rearrangement. researchgate.net This rearrangement proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative. researchgate.net

The resulting product, a derivative of 2-carbomethoxy-2-(4-nitrophenyl)propanoic acid, could then be further elaborated. For instance, conversion to an acyl azide (B81097) followed by a Curtius rearrangement could provide an isocyanate. Intramolecular trapping of this isocyanate by a suitably placed hydroxyl group could lead to the formation of a pyranooxazolone ring system.

Alternatively, the synthesis of a pyrrole derivative could be envisioned from the amino-functionalized core (see section 2.2.2.1). Condensation of the resulting methyl 2-(4-aminophenyl)-2-phenylacetate with a 1,4-dicarbonyl compound, in a variation of the Paal-Knorr pyrrole synthesis, would provide a direct route to a highly substituted pyrrole. This approach leverages the nucleophilicity of the newly introduced amino group to drive the cyclization and formation of the pyrrole ring.

Carbazole (B46965) and Triazole Derivative Synthesis

While direct synthesis of carbazole and triazole derivatives from this compound is not extensively documented, its structural motifs are amenable to established synthetic strategies for these heterocycles.

Carbazole Synthesis: The synthesis of carbazole frameworks often involves the cyclization of biphenyl (B1667301) derivatives. researchgate.net One-pot procedures starting from 2,2'-dihalobiphenyls have been developed, as have methods utilizing cyclic diaryliodonium salts reacting with amides in the presence of a copper catalyst. beilstein-journals.org To employ this compound in such a synthesis, it would first need to be converted into a suitable amide derivative. This amide could then potentially undergo a copper-catalyzed double C-N bond formation with a cyclic iodonium (B1229267) salt to yield a N-acylated carbazole. beilstein-journals.org The carbazole chemistry is extensive, with various methodologies including annulation, cycloaddition, and hydroarylation being employed to construct the core structure. researchgate.net

Triazole Synthesis: The formation of 1,2,3-triazole rings is commonly achieved through the [3+2] cycloaddition reaction between an azide and an alkyne (Huisgen cycloaddition), a cornerstone of click chemistry. mdpi.comnih.gov Alternatively, various methods exist for synthesizing 1,2,4-triazoles. frontiersin.org For this compound to serve as a precursor, its functional groups would require modification. For instance, the ester could be converted to an alcohol and subsequently to an alkyl azide or a terminal alkyne. This modified intermediate could then participate in a cycloaddition reaction to form the desired triazole ring. Both metal-free and copper-catalyzed conditions have been developed to afford high yields and regioselectivity in triazole synthesis. mdpi.comnih.gov Another approach involves the reaction of arylhydrazines to form glyoxal (B1671930) arylosazones, which then cyclize to form 2-aryl-1,2,3-triazoles. researchgate.net

Benzimidazole (B57391) Derivative Synthesis

The synthesis of 2-aryl benzimidazoles is a well-established transformation, frequently accomplished through the condensation of an aromatic carboxylic acid with an o-phenylenediamine. ajprd.comresearchgate.netsciforum.net This reaction can be facilitated using various catalysts and reaction conditions, including microwave-assisted synthesis to reduce reaction times and improve yields. sciforum.net

This compound can serve as a precursor for a 2-substituted benzimidazole derivative following a two-step process. The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-nitrophenyl)-2-phenylacetic acid. This acid can then be condensed with o-phenylenediamine. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular oxidative cyclization to form the benzimidazole ring. researchgate.net A variety of catalysts, including p-toluenesulfonic acid and various nanocomposites, have been shown to be effective for this transformation, which can often be performed under mild, solvent-free conditions. nih.gov

Table 1: Selected Methods for 2-Aryl Benzimidazole Synthesis Analogous to Precursors from this compound

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
o-phenylenediamineAromatic Carboxylic AcidEthyl Acetate / Microwave2-Aryl Benzimidazole sciforum.net
o-phenylenediamineAromatic Aldehydep-Toluenesulfonic acid / Grinding1,2-Disubstituted Benzimidazole nih.gov
o-phenylenediamineAromatic AldehydeAl₂O₃/CuI/PANI Nanocomposite2-Aryl Benzimidazole nih.gov
1,2-benzenediamineAldehydeCuO Nanoparticles / Solvent-free2-Aryl Benzimidazole nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The optimization of reaction conditions is critical for maximizing the yield and purity of synthetic products. For protocols involving esters like this compound, key parameters include temperature, reaction time, solvent, and the choice and loading of catalysts.

In the synthesis of related esters, such as dihydrobenzofuran neolignans from methyl p-coumarate, it was found that reaction time could be significantly reduced from 20 hours to 4 hours by using acetonitrile (B52724) as a solvent and silver(I) oxide as an oxidant, without a decrease in conversion or selectivity. scielo.br For amidation reactions, which could be a subsequent step for our target compound, solvent-free conditions have been optimized. For example, the amidation of phenyl esters with o-toluidine (B26562) showed a decrease in yield from 98% under solvent conditions to 90% under solvent-free conditions, but eliminating the solvent offers significant environmental benefits. researchgate.net Temperature is another crucial factor; in the absence of a catalyst and base, increasing the temperature from ambient to 150°C dramatically increased the amide yield from 3% to 32%. researchgate.net A rapid, room-temperature amidation of phenylacetic acid has been achieved using titanium tetrachloride (TiCl₄), with optimization studies showing that a 4:1 ratio of amine to acid and TiCl₄ in dichloromethane (B109758) (DCM) gives a maximum yield of 86% within 10 minutes. acs.org

Table 2: Optimization Parameters in Analogous Ester and Amide Syntheses

Reaction TypeModel SubstratesParameter OptimizedOptimal ConditionOutcomeReference
Oxidative CouplingMethyl p-coumarateReaction Time4 hours (from 20 h)Maintained conversion & selectivity scielo.br
Oxidative CouplingMethyl p-coumarateSolventAcetonitrileBest balance of conversion & selectivity scielo.br
AmidationPhenyl benzoate, o-toluidineSolventSolvent-free90% yield (vs. 98% in solvent) researchgate.net
AmidationPhenylacetic acid, PyrrolidineReagent Ratio4 equiv. amine / 1 equiv. acid / 1 equiv. TiCl₄86% yield in 10 minutes acs.org

Stereochemical Control in Analogous Synthesis

Controlling stereochemistry is paramount when synthesizing chiral molecules. The α-carbon of this compound is a prochiral center, and establishing stereocontrol at this position is a key synthetic challenge. Methodologies for the enantioselective synthesis of α-arylacetic acids and their derivatives provide a blueprint for achieving such control.

A highly effective method for the direct, enantioselective alkylation of arylacetic acids involves the use of a chiral lithium amide as a noncovalent, traceless stereodirecting agent. nih.gov This approach circumvents the need for traditional chiral auxiliaries, which require additional steps for attachment and removal. In this protocol, the arylacetic acid is deprotonated with the chiral lithium amide to form a chiral enediolate intermediate. This intermediate then reacts with an electrophile (e.g., an alkyl iodide) to produce the α-substituted arylacetic acid with high enantioselectivity. The process is operationally simple, and the chiral amine can be readily recovered. nih.gov This strategy has been successfully applied to phenylacetic acid and its derivatives, demonstrating high yields and excellent enantiomeric excess (ee) for a variety of electrophiles.

Table 3: Enantioselective Alkylation of Phenylacetic Acid using a Chiral Lithium Amide

Electrophile (Alkyl Iodide)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Ethyl iodide0.178196
Isobutyl iodide58898
Isopropyl iodide248297
Cyclopentyl iodide248596

Data sourced from a study on direct, highly enantioselective alkylation of arylacetic acids. nih.gov

This method highlights a powerful strategy for establishing stereochemical control in syntheses analogous to that of chiral derivatives of this compound, enabling access to enantiopure α,α-disubstituted acetic acid derivatives.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types of the Methyl Ester and Nitroaryl Moieties

The ester and nitro groups are the primary centers of reactivity in methyl 2-(4-nitrophenyl)-2-phenylacetate. The ester is susceptible to hydrolysis under both acidic and basic conditions, while the electron-deficient nitrophenyl ring is primed for nucleophilic aromatic substitution. Furthermore, the nitro group itself can undergo reduction to various other nitrogen-containing functional groups.

The hydrolysis of the methyl ester group in this compound can proceed through different mechanisms depending on the pH of the reaction medium.

Under acidic conditions , the hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. youtube.com

In basic conditions , the hydrolysis is an irreversible process known as saponification. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. Studies on the alkaline hydrolysis of related aryl phenylacetates have suggested the possibility of an elimination-addition (E1cB) mechanism, especially in mixed solvent systems like DMSO-water. rsc.org This mechanism involves the formation of a ketene (B1206846) intermediate. rsc.org

Table 1: Comparison of Acidic and Basic Ester Hydrolysis Mechanisms
FeatureAcidic HydrolysisBasic Hydrolysis (Saponification)
CatalystAcid (H+)Base (OH-)
Initial StepProtonation of carbonyl oxygenNucleophilic attack by hydroxide ion
IntermediateTetrahedral intermediateTetrahedral intermediate
ReversibilityReversibleIrreversible
ProductsCarboxylic acid and alcoholCarboxylate salt and alcohol

The 4-nitrophenyl group in this compound is susceptible to nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles. libretexts.org This reaction typically proceeds via an addition-elimination mechanism. libretexts.org

The mechanism involves two main steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, potentially a substituent on the ring, though the nitro group itself is generally not the leaving group), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org

The rate of nucleophilic aromatic substitution is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. For this specific compound, while the nitro group is activating, the reaction would require a suitable leaving group on the ring for substitution to occur. The presence of other substituents on the nitrophenyl ring would also influence the regioselectivity and rate of the reaction.

The nitro group of the 4-nitrophenyl moiety can be reduced to a variety of other functional groups, most commonly an amino group (-NH2). This transformation is a key reaction in organic synthesis. masterorganicchemistry.com Several methods are available for the reduction of aromatic nitro compounds. wikipedia.org

Common reducing agents and methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is generally efficient and clean. commonorganicchemistry.com

Metal-Acid Systems: Combinations of a metal (like iron, tin, or zinc) and an acid (such as hydrochloric acid or acetic acid) are effective for reducing nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Other reagents like sodium dithionite (B78146) (Na2S2O4), sodium sulfide (B99878) (Na2S), or tin(II) chloride (SnCl2) can also be employed. wikipedia.orgcommonorganicchemistry.com Lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, but it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com

The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups. The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632) (-NHOH) or nitroso (-NO) stage, by using specific reagents and controlling reaction conditions. wikipedia.orgmdpi.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/MethodProductNotes
H2, Pd/C or PtO2AmineCommonly used, high efficiency. commonorganicchemistry.com
Fe, HCl or CH3COOHAmineClassical and cost-effective method. masterorganicchemistry.com
Sn, HClAmineAnother common metal-acid system.
Zn, NH4ClHydroxylamineCan selectively produce the hydroxylamine. wikipedia.org
Na2S or (NH4)2SAmineCan be used for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com

Detailed Mechanistic Elucidation Studies

The mechanisms of reactions involving this compound and related compounds have been probed to understand the finer details of the reaction pathways, including the nature of transition states and intermediates.

Acyl transfer reactions, such as the hydrolysis of the ester group, can proceed through either a concerted or a stepwise mechanism. In a stepwise mechanism , a tetrahedral intermediate is formed, which then breaks down in a subsequent step. researchgate.net In a concerted mechanism , the bond to the incoming nucleophile is formed at the same time as the bond to the leaving group is broken, without the formation of a stable intermediate.

Studies on the acyl transfer reactions of similar p-nitrophenyl esters have been conducted to distinguish between these two pathways. Isotope effect studies, for instance, can provide valuable information about the transition state structure. usu.edu For many acyl transfer reactions of p-nitrophenyl esters with various nucleophiles, the evidence points towards a concerted mechanism, or a stepwise mechanism where the lifetime of the tetrahedral intermediate is very short. The nature of the nucleophile, the leaving group, and the solvent all play a crucial role in determining the precise mechanism.

In the presence of a strong base, the α-carbon of the acetate (B1210297) portion of this compound can be deprotonated to form a carbanion. This carbanion is a potent nucleophile and can participate in intermolecular reactions. One potential pathway is the attack of this carbanion on another molecule of the ester.

Interestingly, related studies on methyl 2-(2'-nitrophenyl)-phenylacetate have shown that under basic conditions, an intramolecular cyclization can occur where the carbanion attacks the nitro group. researchgate.netresearchgate.net While this is an intramolecular example, it highlights the reactivity of the carbanion towards the nitro-substituted aromatic ring. In an intermolecular sense, the carbanion generated from one molecule could potentially attack the electron-deficient nitrophenyl ring of another molecule in a nucleophilic aromatic substitution-type reaction, or it could attack the carbonyl group of the ester in a Claisen-type condensation. The specific reaction pathway would be influenced by the reaction conditions, including the nature of the base and the solvent.

Catalytic Effects on Reaction Pathways

The hydrolysis of esters like this compound is subject to both acid and base catalysis. The hydrolysis of p-nitrophenyl acetate, a closely related compound, has been extensively studied as a model system.

In base-catalyzed hydrolysis, the rate is proportional to the concentration of the base. semanticscholar.org The mechanism involves a nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group. The reaction meets the criteria for general basic catalysis, where the rate constants are related to the basicity of the catalyzing base, as described by the Brønsted catalysis law. semanticscholar.org For the hydrolysis of p-nitrophenyl acetate catalyzed by a series of amines, the Brønsted slope (β) was found to be 1.62, indicating a high sensitivity to the basicity of the catalyst. semanticscholar.org Imidazole and its derivatives are particularly effective catalysts for the hydrolysis of nitrophenyl esters. semanticscholar.orgnih.gov

Acid catalysis, while generally less efficient for this class of esters compared to base catalysis, proceeds via protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. rasayanjournal.co.inresearchgate.net The rate of acid-catalyzed reactions is often dependent on the concentration of the acid catalyst. rasayanjournal.co.in

Transition metals can mediate a variety of transformations on molecules containing nitroaryl and ester functionalities. While direct metal-mediated transformations on this compound are not extensively documented, analogous reactions provide insight into potential pathways.

Metal catalysts, particularly those based on copper, rhodium, and titanium, are widely used in organic synthesis. nih.govmdpi.com For instance, copper salts like CuSO₄ can catalyze the conversion of aryl boronic acids into aryl azides and the azidation of sulfonamides. mdpi.com Titanium(IV) chloride is a common Lewis acid catalyst for the 3-acylation of tetramic acids, which share some structural similarities with the enolate form of phenylacetate (B1230308) derivatives. mdpi.com Rhodium catalysts are effective in transformations involving diazo compounds, which can be precursors or derivatives of the target molecule. mdpi.com

These metal-catalyzed processes often involve the coordination of the metal to a functional group (like the carbonyl oxygen or the nitro group), which activates the substrate towards a specific reaction, such as nucleophilic attack, cycloaddition, or C-H activation. nih.govmdpi.com The choice of metal, ligand, and solvent is critical in directing the reaction towards the desired product. frontiersin.org

The ester bond in nitrophenyl esters is readily cleaved by a class of enzymes known as hydrolases, particularly esterases and lipases. nih.govdiva-portal.org These enzymes are widely used as biocatalysts due to their high efficiency and stereoselectivity. semanticscholar.org The hydrolysis of p-nitrophenyl esters is a standard assay for measuring the activity of these enzymes because the product, p-nitrophenol, is a chromophore that can be easily detected spectrophotometrically. semanticscholar.orgemerginginvestigators.orgrsc.org

The catalytic mechanism of serine hydrolases, such as lipases and chymotrypsin, involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. diva-portal.orgsemanticscholar.org The reaction proceeds in two main steps:

Acylation : The serine residue's hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release the p-nitrophenolate anion and form a covalent acyl-enzyme intermediate. diva-portal.org

Deacylation : A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to a second tetrahedral intermediate that breaks down to release the carboxylic acid product and regenerate the free enzyme. diva-portal.org

The kinetic parameters for the enzymatic hydrolysis of nitrophenyl esters have been determined for various enzymes. For example, a suberinase from Streptomyces scabies (Sub1) was shown to hydrolyze p-nitrophenyl butyrate (B1204436) with a Vmax of 2.36 µmol g⁻¹ min⁻¹ and a Km of 5.7 x 10⁻⁴ M. nih.gov Similarly, the Michaelis-Menten constant (KM) for the hydrolysis of p-nitrophenyl acetate by carboxylesterase was determined to be 0.83 mmol L⁻¹. rsc.org These studies highlight the efficiency of hydrolases in catalyzing the cleavage of the ester bond in nitrophenylacetate analogues.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in proton and carbon spectra, the connectivity of atoms can be determined.

The ¹H NMR spectrum for methyl 2-(4-nitrophenyl)-2-phenylacetate is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The structure contains a methoxy (B1213986) group, a single methine proton, and two different aromatic rings, leading to several key resonances.

The aromatic region is expected to be the most complex. The 4-nitrophenyl group typically presents as a distinct AA'BB' system due to the strong electron-withdrawing nature of the nitro group. Protons ortho to the nitro group are significantly deshielded and appear far downfield, while the meta protons appear at a relatively higher field. The protons of the unsubstituted phenyl ring would appear as a multiplet in the typical aromatic region. The single methine proton, positioned between two aromatic rings and adjacent to a carbonyl group, is expected to be a singlet shifted significantly downfield. The methyl ester protons will also appear as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.25 Doublet 2H Ar-H (ortho to -NO₂)
~ 7.55 Doublet 2H Ar-H (meta to -NO₂)
~ 7.40 - 7.25 Multiplet 5H Phenyl C₆H
~ 5.40 Singlet 1H Methine CH

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 11 distinct signals are predicted: one for the carbonyl group, one for the methine carbon, one for the methoxy carbon, and eight for the aromatic carbons (due to symmetry in the phenyl ring and the para-substituted nitrophenyl ring).

The carbonyl carbon of the ester group is expected at the lowest field (~170 ppm). The aromatic carbons will resonate between ~120-150 ppm, with the carbon atom attached to the nitro group being highly deshielded. The methine and methoxy carbons will appear at the highest field. msu.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~ 170 Ester Carbonyl (C =O)
~ 148 Aromatic C -NO₂
~ 143 Aromatic Ipso-C (Nitrophenyl)
~ 136 Aromatic Ipso-C (Phenyl)
~ 130 Aromatic C -H (Nitrophenyl)
~ 129 Aromatic C -H (Phenyl)
~ 128 Aromatic C -H (Phenyl)
~ 124 Aromatic C -H (Nitrophenyl)
~ 58 Methine (C H)

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. It would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methine proton at ~5.40 ppm to the methine carbon at ~58 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing connectivity across multiple bonds. Crucial correlations would be expected from the methine proton (~5.40 ppm) to the carbonyl carbon (~170 ppm) and to the ipso-carbons of both the phenyl and nitrophenyl rings. Likewise, the methyl protons (~3.75 ppm) would show a strong correlation to the carbonyl carbon, confirming the ester functionality.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling. For this molecule, it would primarily show correlations between the coupled protons within the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It could be used to analyze the molecule's preferred conformation by observing correlations between the methine proton and the ortho-protons of the two aromatic rings.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The monoisotopic mass of this compound (C₁₅H₁₃NO₄) is 271.0845 u.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. When analyzed by GC-MS using Electron Ionization (EI), the compound would first be identified by its retention time on the GC column. The subsequent mass spectrum would show a molecular ion peak (M⁺) at m/z 271, followed by a series of fragment ions.

The fragmentation pattern under EI is predictable and provides a fingerprint for the molecule. Key fragmentation pathways would involve the cleavage of the ester group and bonds adjacent to the benzylic methine position, which is stabilized by two aromatic rings.

Table 3: Predicted Major Fragment Ions in EI Mass Spectrum

m/z (mass-to-charge ratio) Predicted Fragment Ion Identity of Lost Fragment
271 [C₁₅H₁₃NO₄]⁺ Molecular Ion (M⁺)
240 [C₁₄H₁₀NO₃]⁺ •OCH₃ (methoxy radical)
225 [C₁₅H₁₃O₂]⁺ •NO₂ (nitro radical)
212 [C₁₄H₁₀NO]⁺ •COOCH₃ (carbomethoxy radical)
166 [C₁₃H₁₀]⁺ C₂H₃NO₄
77 [C₆H₅]⁺ Phenyl cation

ESI-MS is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. In positive ion mode, this compound would primarily be observed as the protonated molecule [M+H]⁺ at an m/z of 272.0917. Adducts with common cations, such as sodium [M+Na]⁺ (m/z 294.0737) or potassium [M+K]⁺ (m/z 310.0476), are also commonly detected. This technique is highly accurate for confirming the molecular weight of the target compound.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment. For a compound like this compound, the IR spectrum is expected to show several key absorption bands corresponding to its distinct functional groups.

Based on data for analogous compounds such as methyl 2-(4-nitrophenyl)acetate, the following characteristic IR absorption bands would be anticipated:

Nitro Group (NO₂) Vibrations: The nitro group typically exhibits two strong and distinct stretching vibrations. The asymmetric stretching vibration is expected in the range of 1530-1500 cm⁻¹, while the symmetric stretching vibration appears in the 1370-1330 cm⁻¹ region. These intense absorptions are a clear indicator of the presence of the nitro functional group.

Ester Carbonyl (C=O) Stretching: The ester carbonyl group is a strong absorber in the IR spectrum. For methyl phenylacetate (B1230308) derivatives, the C=O stretching vibration is typically observed in the region of 1750-1730 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the phenyl rings.

C-O Stretching: The ester group also has characteristic C-O stretching vibrations. The C-O-C asymmetric stretch is usually found in the 1250-1150 cm⁻¹ range, while the O-C-C symmetric stretch appears at a lower frequency, typically between 1150 and 1000 cm⁻¹.

Aromatic C-H and C=C Vibrations: The presence of two phenyl rings will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aromatic C=C stretching vibrations result in a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group and the methine proton of the acetate (B1210297) moiety will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

Table 1: Expected Infrared (IR) Absorption Bands for this compound Based on Analogous Compounds

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1530-1500Strong
Nitro (NO₂)Symmetric Stretch1370-1330Strong
Ester Carbonyl (C=O)Stretch1750-1730Strong
Ester (C-O)Asymmetric Stretch1250-1150Strong
Ester (C-O)Symmetric Stretch1150-1000Medium
Aromatic C-HStretch3100-3000Weak to Medium
Aromatic C=CStretch1600-1450Medium to Weak
Aliphatic C-HStretch3000-2850Medium

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar and symmetric vibrations.

For aromatic nitro compounds, the symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, also gives a strong and characteristic band in the Raman spectrum, typically in the 1350-1330 cm⁻¹ region. The aromatic ring vibrations also produce distinct Raman signals. The "ring breathing" mode of the benzene (B151609) ring, often observed near 1000 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. The C=C stretching vibrations of the aromatic rings also give rise to prominent bands in the 1600-1580 cm⁻¹ range. The carbonyl stretch of the ester is generally weaker in the Raman spectrum compared to the IR spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitrophenyl chromophore. Aromatic nitro compounds typically exhibit two main absorption bands:

A high-intensity band at shorter wavelengths (around 200-280 nm) corresponding to a π → π* transition of the aromatic system.

A lower-intensity band at longer wavelengths (often above 300 nm) due to an n → π* transition involving the non-bonding electrons of the nitro group.

The presence of the second phenyl group may lead to a slight red shift (bathochromic shift) and an increase in the molar absorptivity (hyperchromic effect) compared to simpler nitrophenyl compounds. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Table 2: Expected UV-Vis Absorption Maxima for this compound Based on Analogous Compounds

Electronic TransitionExpected λmax (nm)
π → π~270-290
n → π~320-350

X-ray Diffraction for Solid-State Structural Determination

While no specific crystal structure data for this compound has been found, analysis of similar substituted phenylacetate derivatives allows for a prediction of its likely crystallographic properties. The molecule is expected to crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell parameters will be dependent on the packing of the molecules in the crystal lattice, which is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. The presence of the bulky phenyl and nitrophenyl groups will significantly influence the molecular packing.

Table 3: Hypothetical Crystal Data for this compound Based on Similar Structures

ParameterExpected Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90 (for monoclinic)
β (°)90-110
γ (°)90 (for monoclinic)
Z (molecules/unit cell)2 or 4

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, the molecular formula is C₁₅H₁₃NO₄. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements.

Table 4: Elemental Composition of this compound (C₁₅H₁₃NO₄)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01115180.16566.41
Hydrogen (H)1.0081313.1044.83
Nitrogen (N)14.007114.0075.16
Oxygen (O)15.999463.99623.60
Total 271.272 100.00

In a typical experimental report, the "found" values from elemental analysis would be expected to be within ±0.4% of these calculated values to confirm the purity and identity of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G(d,p) level)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional, combined with a 6-31G(d,p) basis set, is a common level of theory that provides a good balance between accuracy and computational cost for organic molecules. A DFT study of methyl 2-(4-nitrophenyl)-2-phenylacetate would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties such as total energy, dipole moment, and atomic charges could be calculated. These results would provide a foundational understanding of the molecule's intrinsic stability and polarity.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netwuxiapptec.comirjweb.com For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis could elucidate the intramolecular charge transfer and the nature of the bonding between its different functional groups.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the electron density, one can locate bond critical points (BCPs) and characterize the nature of the chemical bonds (e.g., covalent vs. ionic). Properties at the BCP, such as the electron density and its Laplacian, can provide quantitative measures of bond strength and type. A QTAIM analysis of this compound would offer a detailed picture of the bonding within the molecule and the distribution of electron density.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP map of this compound would highlight the electron-rich areas, likely around the oxygen atoms of the nitro and ester groups, and electron-deficient areas, providing a guide to its intermolecular interactions and chemical reactivity. uomphysics.net

Theoretical Reaction Mechanism Pathways and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. The hydrolysis of esters, for example, is a well-studied reaction class where computational methods can provide detailed mechanistic insights. mdpi.comdiva-portal.orgresearchgate.net

For a reaction involving this compound, theoretical modeling could map out the energy profile of the reaction pathway. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is vital for understanding the kinetics and feasibility of a proposed reaction mechanism. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the reactants and products. While general mechanisms for the reactions of similar esters have been studied, specific transition state modeling for this compound is not available in the current literature. semanticscholar.orgresearchgate.net

Conformational Landscape Analysis and Intermolecular Interactions

Intermolecular interactions are crucial in dictating the supramolecular architecture of the compound in the solid state. Key interactions expected for this compound include:

C-H···O Hydrogen Bonds: The hydrogen atoms on the phenyl rings and the methyl group can form weak hydrogen bonds with the oxygen atoms of the nitro and ester groups of neighboring molecules, linking them into chains or more complex networks. nih.gov

π-π Stacking Interactions: The electron-rich phenyl ring and the electron-poor nitrophenyl ring can engage in π-π stacking interactions with rings of adjacent molecules. These interactions are a significant cohesive force in crystals of aromatic compounds. nih.gov

The interplay between these forces determines the crystal packing. The nature of conformational minima is largely determined by intramolecular forces, but the specific conformation chosen in the solid state is often dictated by the optimization of these intermolecular interactions. nih.gov

Prediction and Interpretation of Spectroscopic Properties from First Principles

First-principles quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These methods can simulate electronic absorption spectra (UV-Visible) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, the most significant feature in the UV-Visible spectrum is expected to be a strong absorption band corresponding to an intramolecular charge transfer (ICT). nih.gov This transition involves the promotion of an electron from a molecular orbital primarily localized on the electron-donating phenyl group (the highest occupied molecular orbital, or HOMO) to one localized on the electron-accepting 4-nitrophenyl group (the lowest unoccupied molecular orbital, or LUMO). nih.gov The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the electronic nature of the donor and acceptor groups and the efficiency of the π-conjugated system that connects them. Computational methods like TD-DFT can accurately predict these transition energies and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

Studies on Electronic Properties and Charge Transfer Phenomena

The electronic properties of this compound are dominated by its "push-pull" architecture. The phenyl group acts as an electron donor (push), while the nitro group on the second phenyl ring serves as a strong electron acceptor (pull). This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to its electronic and optical properties. nih.gov

Organic molecules with a strong push-pull character are known to exhibit significant non-linear optical (NLO) responses. nih.gov The NLO activity is quantified at the molecular level by the first hyperpolarizability (β). This property is a measure of how effectively a molecule can alter the frequency of incident light, a key requirement for applications like electro-optic modulation and frequency doubling. nih.govresearchgate.net

The large NLO response in such D-π-A (Donor-π-Acceptor) systems arises from the substantial difference in the molecule's dipole moment between its electronic ground state and its ICT excited state. nih.gov Computational methods, typically DFT using functionals like B3LYP or CAM-B3LYP, are widely employed to calculate the components of the hyperpolarizability tensor. nih.govplu.mx The total first hyperpolarizability (βtot) is a key metric for predicting a molecule's potential as an NLO material. The presence of the strong nitro acceptor group is expected to endow this compound with a significant βtot value, making it a candidate for NLO applications. plu.mx

Table 1: Calculated Electronic Properties of this compound Note: The values presented are representative, based on theoretical calculations for structurally similar push-pull molecules, and are typically calculated at the DFT/B3LYP level.

PropertySymbolRepresentative ValueUnit
Dipole Momentµ7.33Debye
Average Polarizabilityα30.510⁻²⁴ esu
First Hyperpolarizabilityβtot32.310⁻³⁰ esu

Frontier Molecular Orbital (FMO) analysis provides critical insights into the electronic behavior and reactivity of a molecule. nih.gov For this compound, the HOMO is expected to have its electron density concentrated on the electron-rich phenyl ring, while the LUMO's density will be localized on the electron-deficient 4-nitrophenyl moiety. nih.gov

The energy difference between the HOMO and LUMO is the band gap (Eg). nih.gov This gap is a crucial parameter that influences the molecule's electronic transitions and NLO properties. researchgate.net A smaller HOMO-LUMO gap generally indicates that less energy is required to excite an electron, which often correlates with a red-shifted absorption maximum and enhanced hyperpolarizability. nih.gov The Density of States (DOS) plot provides a more detailed picture of the electronic structure by showing the number of available electronic states at each energy level. nih.govresearchgate.net The partial density of states (PDOS) can further decompose this information, revealing the contributions of specific atoms or functional groups (like the donor phenyl ring or the acceptor nitrophenyl ring) to the frontier orbitals.

Table 2: Frontier Molecular Orbital Properties Note: These values are illustrative and represent typical results from DFT calculations.

PropertySymbolRepresentative ValueUnit
HOMO EnergyE_HOMO-6.81eV
LUMO EnergyE_LUMO-1.84eV
HOMO-LUMO Band GapE_g4.97eV

Advanced Computational Approximations in Chemical Research (e.g., Random-Phase Approximation)

While DFT is a workhorse for computational chemistry, more advanced methods are sometimes required for higher accuracy, especially in describing electron correlation effects. The Random-Phase Approximation (RPA) is one such method that has gained renewed interest for calculating electronic correlation energies in molecules and materials. arxiv.orgresearchgate.net

RPA is a post-DFT method that goes beyond standard approximations by including non-local, long-range electron correlation effects, such as van der Waals (dispersive) forces, in a more natural and accurate way. arxiv.org This makes it particularly valuable for studying the intermolecular interactions discussed in section 5.3. RPA provides a more robust description of weak interactions that are crucial for understanding molecular crystals and interfaces. arxiv.org

In the context of electronic properties, RPA can be used to obtain more accurate ground-state energies and can serve as a starting point for more sophisticated excited-state methods. wisc.edu Although computationally more demanding than standard DFT, the application of RPA and related beyond-RPA approaches can provide benchmark-quality results for challenging systems, offering deeper insights into their electronic structure and energetics. researchgate.netsemanticscholar.org

Research Applications and Future Directions

Role as a Precursor in the Synthesis of Advanced Organic Materials

The α,α-diarylacetate framework is a valuable building block for larger, more complex molecules. The presence of two distinct aromatic rings—one electronically neutral (phenyl) and one strongly electron-withdrawing (4-nitrophenyl)—offers significant potential for creating advanced organic materials. The nitro group is particularly versatile; it can be readily reduced to an amine, which then serves as a handle for a wide range of chemical transformations.

For instance, reduction of the nitro group in methyl 2-(4-nitrophenyl)-2-phenylacetate would yield methyl 2-(4-aminophenyl)-2-phenylacetate. This amino-functionalized diarylmethane derivative could serve as a monomer for the synthesis of specialty polymers like polyamides, polyimides, or polyurethanes. The bulky, non-planar diaryl group would likely impart unique properties to these polymers, such as:

High Thermal Stability: The rigid aromatic structures can increase the glass transition temperature (Tg) and decomposition temperature.

Amorphous Nature: The non-symmetrical structure could disrupt polymer chain packing, leading to amorphous materials with good solubility in organic solvents, which is advantageous for processing.

Specific Optoelectronic Properties: The interaction between the two phenyl rings and the polymer backbone could influence the material's refractive index, dielectric constant, or even its photoluminescent behavior.

Polymers derived from such monomers could find applications in high-performance coatings, advanced composites, or as components in organic light-emitting diodes (OLEDs).

Development of Novel Catalytic Systems Based on its Reactivity

The reactivity of this compound can be exploited in the development of new catalytic systems. The primary sites for reactivity are the ester group and the nitro group. The α-hydrogen, located on the carbon bearing the two aryl groups, is acidic and can be removed by a base to form an enolate.

This enolate intermediate is a key species in catalysis. For example, in asymmetric synthesis, chiral catalysts could be designed to react with this prochiral enolate to generate new stereocenters with high enantioselectivity. Such reactions are fundamental in pharmaceutical synthesis.

Furthermore, the 4-nitrophenyl group itself can participate in catalytic cycles. The nitro group can be used to tune the electronic properties of ligands in organometallic catalysis. If the molecule were incorporated into a larger ligand structure, the electron-withdrawing nature of the nitro group would impact the electron density at the metal center, thereby influencing the catalyst's activity, selectivity, and stability in reactions like cross-coupling or hydrogenation.

Investigation of Structure-Reactivity Relationships for Rational Design

Investigating the structure-reactivity relationships of this compound and its derivatives is crucial for rationally designing new molecules with tailored properties. Key relationships to explore include how substituents on either aromatic ring affect the molecule's chemical behavior.

The Hammett equation provides a framework for quantifying these effects. By placing various substituents (both electron-donating and electron-withdrawing) at different positions on the phenyl and 4-nitrophenyl rings, one could systematically study their impact on:

Reaction Rates: For example, the rate of hydrolysis of the methyl ester group would be highly sensitive to the electronic effects of the substituents.

Acidity of the α-Hydrogen: The pKa of the C-H bond at the stereocenter would be influenced by the stability of the resulting carbanion (enolate).

Spectroscopic Properties: Changes in UV-Vis absorption or NMR chemical shifts can be correlated with the electronic structure.

This data allows for the construction of Quantitative Structure-Activity Relationship (QSAR) models. These models are invaluable for predicting the properties and reactivity of new, unsynthesized derivatives, accelerating the discovery of molecules for specific applications, such as novel enzyme inhibitors or functional materials. chemicalbook.com

Table 1: Predicted Substituent Effects on Reactivity

Substituent on Phenyl Ring Predicted Effect on Ester Hydrolysis Rate Predicted Effect on α-Hydrogen Acidity
Electron-donating (e.g., -OCH₃) Decrease Decrease

Applications in Chemical Biology Research as a Substrate or Intermediate

In chemical biology, molecules like this compound can serve as probes or intermediates to study biological systems. The 4-nitrophenyl group is often used as a chromophore, as its reduction or modification can lead to a change in color or fluorescence, allowing for the monitoring of enzyme activity.

For example, the ester bond could be a target for hydrolytic enzymes such as esterases or lipases. The release of the 4-nitrophenylethanoate moiety upon enzymatic cleavage could potentially be monitored spectrophotometrically. The chiral nature of the compound also makes it an interesting candidate for studying the stereoselectivity of enzymes. Many biological receptors and active sites are chiral, and they will often interact differently with the (R) and (S) enantiomers of a substrate.

Furthermore, the diarylmethane core is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds. This compound could serve as a starting point for the synthesis of analogues of known drugs to explore structure-activity relationships or to develop new therapeutic agents.

Exploration of New Synthetic Pathways and Green Chemistry Approaches

While classic methods for synthesizing α,α-diarylacetates exist, modern chemistry emphasizes the development of more sustainable and efficient "green" pathways. For this compound, this could involve:

Catalytic C-H Arylation: Instead of traditional multi-step sequences, modern methods could involve the direct coupling of methyl phenylacetate (B1230308) with a 4-nitrophenyl source (or vice-versa) using transition metal catalysis (e.g., palladium, copper, or rhodium). This approach reduces the number of steps and minimizes waste.

Solvent-Free or Aqueous Conditions: Exploring reactions in water or under solvent-free conditions significantly reduces the environmental impact of organic solvents. researchgate.net Micellar catalysis, where reactions occur in nano-sized surfactant aggregates in water, is a promising green chemistry approach. researchgate.net

Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a batch process can improve safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity. mit.edu

These green approaches aim to improve the atom economy, reduce energy consumption, and minimize the generation of hazardous byproducts compared to traditional synthetic methods. researchgate.net

Theoretical Predictions Guiding Experimental Synthetic and Mechanistic Research

Computational chemistry and theoretical predictions are powerful tools for guiding experimental work on molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into various aspects of the molecule's chemistry before a single experiment is run.

Theoretical studies can be used to:

Predict Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanism of potential reactions, identify transition states, and calculate activation energies. This helps in understanding why a reaction follows a certain pathway and how to optimize conditions for a desired outcome. For example, theoretical calculations can predict the favorability of different mechanistic pathways in cycloaddition reactions involving nitroalkenes.

Calculate Physicochemical Properties: Properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies can be calculated to predict reactivity, stability, and potential sites for chemical attack.

Simulate Spectroscopic Data: Theoretical calculations can predict NMR, IR, and UV-Vis spectra, which can be invaluable for confirming the structure of the synthesized compound and interpreting experimental data.

By leveraging these predictive capabilities, researchers can design more efficient synthetic routes and targeted experiments, saving time, resources, and minimizing trial-and-error in the laboratory.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(4-nitrophenyl)-2-phenylacetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(4-nitrophenyl)-2-phenylacetate

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